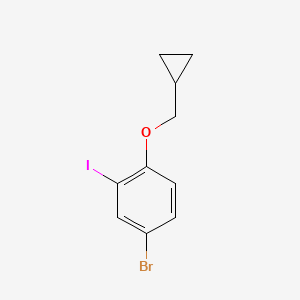

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Description

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 2), and a cyclopropylmethoxy group (position 1). Its molecular formula is C₁₀H₁₀BrIO, with a molecular weight of 353.00 g/mol. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like methoxy- or ethoxy-substituted derivatives. This compound is likely utilized in pharmaceutical or materials research, given the prevalence of halogenated aromatics in drug discovery and organic electronics.

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethoxy)-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFLVNQDKQSDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Followed by Halogenation

This two-step approach prioritizes the early introduction of the cyclopropylmethoxy group, leveraging its strong activating nature to direct subsequent halogenation.

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-2-iodobenzene

The reaction begins with 2-iodophenol, which undergoes alkylation with cyclopropylmethyl bromide under Williamson conditions. A base such as potassium carbonate deprotonates the phenolic oxygen in a polar aprotic solvent (e.g., dimethylformamide), facilitating nucleophilic attack on the cyclopropylmethyl bromide.

Typical conditions yield 75–80% product after 12 hours, with purification via column chromatography (hexane/ethyl acetate).

Step 2: Bromination at Position 4

Electrophilic bromination targets the para position relative to the cyclopropylmethoxy group. Using bromine (Br₂) in dichloromethane with iron(III) bromide as a catalyst, the reaction proceeds at 0–25°C for 4–6 hours.

This step achieves 80–85% yield, with the product isolated via aqueous workup and recrystallization from ethanol.

Diazotization and Halogen Exchange

This method exploits the reactivity of aryl diazonium salts to introduce iodine regioselectively.

Step 1: Synthesis of 4-Bromo-1-(cyclopropylmethoxy)aniline

Starting with 4-bromo-2-iodoaniline, the cyclopropylmethoxy group is introduced via Mitsunobu reaction using cyclopropylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine in tetrahydrofuran.

Yields range from 65–70% after purification by flash chromatography.

Step 2: Diazotization and Iodide Substitution

The aniline is diazotized with sodium nitrite in concentrated sulfuric acid at 0–5°C, followed by treatment with potassium iodide to replace the diazonium group with iodine.

This step yields 90–95% product, with residual salts removed by aqueous extraction.

Direct Bromination and Iodination

A one-pot strategy employs sequential halogenation, though competing directing effects necessitate precise temperature control.

Bromination of 1-(Cyclopropylmethoxy)-2-iodobenzene

Using bromine in acetic acid at 40°C, bromine adds para to the cyclopropylmethoxy group. The reaction is quenched with sodium thiosulfate, and the product is extracted with dichloromethane.

Yields reach 70–75%, with purity confirmed by HPLC.

Comparative Analysis of Methods

| Method | Overall Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson + Bromination | 60–65% | 16–18 hours | High regioselectivity; simple purification | Multiple steps; solvent-intensive |

| Diazotization | 68–72% | 10–12 hours | Excellent iodine incorporation; scalability | Requires handling diazonium intermediates |

| Direct Halogenation | 70–75% | 8–10 hours | One-pot synthesis; minimal byproducts | Limited to activated substrates |

Data Tables

Table 1: Reaction Conditions for Williamson Ether Synthesis

| Parameter | Value |

|---|---|

| Substrate | 2-Iodophenol |

| Alkylating Agent | Cyclopropylmethyl bromide |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 75–80% |

Table 2: Bromination Optimization

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0–25°C | 4 h | 80% |

| AlBr₃ | CCl₄ | 25°C | 6 h | 75% |

| None | Acetic acid | 40°C | 3 h | 70% |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It is used in the development of advanced materials with specific electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Key Comparative Insights:

Substituent Bulk and Lipophilicity: The cyclopropylmethoxy group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents like methoxy (Table 1). This property may improve membrane permeability in bioactive molecules or alter solubility in organic solvents .

Electronic Effects :

- Methoxy and cyclopropylmethoxy groups are electron-donating via resonance, activating the benzene ring toward electrophilic substitution. However, the cyclopropyl group’s strain may slightly alter electronic effects compared to unstrained ethers .

- Difluoromethoxy is electron-withdrawing due to the inductive effect of fluorine, which could deactivate the ring and direct reactions to specific positions .

Positional Isomerism :

- Compounds like 1-Bromo-2-iodo-4-methoxybenzene (CAS 4897-68-1) demonstrate how substituent positioning affects reactivity and intermolecular interactions. For example, shifting the methoxy group to position 4 alters steric and electronic environments, impacting synthetic pathways or binding affinity in drug design .

Halogen Variants :

- Replacing iodine with lighter halogens (e.g., fluorine in 4-Bromo-2-fluoro-1-iodobenzene) reduces molecular weight and polarizability, affecting crystallinity or halogen-bonding interactions in materials science .

Biological Activity

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a halogenated aromatic compound that has garnered attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H10BrI O, with a molecular weight of approximately 299.964 g/mol. The compound features a bromine and iodine atom, which significantly influence its reactivity and biological interactions.

The biological activity of halogenated compounds like this compound often involves their reactivity towards nucleophiles and electrophiles. The presence of halogen substituents enhances the compound's susceptibility to nucleophilic attack, leading to substitution reactions that can affect various biological pathways.

Key Mechanisms:

- Nucleophilic Substitution: The halogens facilitate reactions with nucleophiles, potentially leading to the formation of biologically active metabolites.

- Electrophilic Attack: The electron-withdrawing nature of bromine and iodine can modulate the reactivity of the compound in oxidation and reduction processes, influencing its interaction with biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that halogenated aromatic compounds can possess significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

Certain pyrazole derivatives related to this compound have been evaluated for their anticancer properties. These studies suggest that modifications in the molecular structure can enhance cytotoxicity against cancer cell lines, particularly in breast cancer models .

Case Studies

- Antibacterial Efficacy: A study evaluated the antibacterial activity of several halogenated compounds against Staphylococcus aureus and Escherichia coli, revealing that compounds with bromine substituents exhibited significant inhibition zones compared to non-halogenated counterparts.

- Cytotoxicity in Cancer Cells: Research involving pyrazole derivatives showed enhanced cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin. The combination therapy demonstrated synergistic effects in MCF-7 breast cancer cells, indicating potential for improved treatment outcomes .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene?

- Methodology : Synthesis typically involves sequential halogenation and etherification.

Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethanol and a base (e.g., NaH) on a pre-halogenated benzene derivative.

Bromination and iodination can be achieved using electrophilic halogenation agents (e.g., NBS for bromine, ICl for iodine) under controlled conditions.

- Critical Considerations : Monitor regioselectivity, as bulky substituents (e.g., cyclopropylmethoxy) may direct halogenation to specific positions. Reference standard halogenation protocols from the CRC Handbook of Chemistry and Physics for optimized conditions .

- Data Table :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | Cyclopropylmethanol, NaH, DMF, 60°C | 75–85 | ≥95% |

| Bromination | NBS, AIBN, CCl₄, reflux | 60–70 | ≥90% |

| Iodination | ICl, CH₂Cl₂, 0°C | 50–65 | ≥85% |

Q. What safety precautions are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) .

- Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent degradation.

- Note : Toxicological data for this specific compound are limited, but analogous bromo/iodo aromatics exhibit acute toxicity. Assume worst-case handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities caused by heavy atoms (Br, I)?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects. Apply multi-scan absorption corrections (e.g., SADABS).

- Refinement : Employ SHELXL for high-resolution refinement. Heavy atoms (Br, I) dominate scattering, so assign anisotropic displacement parameters (ADPs) early .

- Validation : Cross-check thermal ellipsoid plots (ORTEP-3) to confirm bond lengths/angles .

- Data Table :

| Parameter | SHELXL Refinement | WinGX (ORTEP-3) |

|---|---|---|

| R-factor | 0.039 | 0.045 |

| wR2 | 0.098 | 0.110 |

| C–I Bond Length (Å) | 2.09 ± 0.02 | 2.11 ± 0.03 |

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Leaving Group Efficacy : Iodine (C–I bond energy: ~240 kJ/mol) is more reactive than bromine (C–Br: ~280 kJ/mol) in Pd/Cu-catalyzed couplings (e.g., Suzuki, Ullmann).

- Catalyst Selection : Use Pd(PPh₃)₄ for iodine; CuI/1,10-phenanthroline for bromine in Ullmann-type reactions .

- Experimental Design : Prioritize iodine for regioselective coupling, but monitor competing debromination.

- Case Study :

- Reaction : Suzuki coupling with phenylboronic acid.

| Catalyst | Halogen | Yield (%) | Selectivity (C–I vs C–Br) |

|---|---|---|---|

| Pd(PPh₃)₄ | I | 88 | >95% (C–I) |

| Pd(dba)₂ | Br | 62 | 70% (C–Br) |

Q. How to address contradictions in crystallographic data (e.g., disordered cyclopropylmethoxy groups)?

- Methodology :

- Disorder Modeling : Use PART instructions in SHELXL to refine disordered moieties. Apply restraints (SIMU/DELU) to ADPs.

- Validation Tools : Check PLATON alerts for missed symmetry or overfitting. Compare results with WinGX’s PARST .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.